rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis
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Overview
Description
rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis, is a chemical compound that belongs to the class of morpholine derivatives Morpholine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis, typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylamino-1-propanol with diethyl carbonate in the presence of a base to form the morpholine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide and potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of the morpholine ring.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis, has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis, involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,6S)-6-methylpiperidine-3-carboxylic acid hydrochloride
- rac-(3R,6S)-6-(trifluoromethyl)morpholine-3-carboxylic acid hydrochloride
Uniqueness
rac-(3R,6S)-6-methylmorpholine-3-carboxylic acid hydrochloride, cis, is unique due to its specific stereochemistry and the presence of the morpholine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
1807939-71-4 |
---|---|
Molecular Formula |
C6H12ClNO3 |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
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